Potassium (Z)-but-2-en-1-yltrifluoroborate
Description
Properties
IUPAC Name |
potassium;[(Z)-but-2-enyl]-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3.K/c1-2-3-4-5(6,7)8;/h2-3H,4H2,1H3;/q-1;+1/b3-2-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQCEUGOWYYTQR-OLGQORCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC=CC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C/C=C\C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Potassium Z but 2 En 1 Yltrifluoroborate and Its Derivatives
Preparation of Potassium (Z)-but-2-en-1-yltrifluoroborate
The synthesis of this compound requires methods that can establish and maintain the specific (Z)-geometry of the internal double bond.
A primary and straightforward method for preparing potassium allyltrifluoroborates involves the conversion of a corresponding allylboronic acid or its ester derivative (such as a pinacol (B44631) ester) using potassium hydrogen fluoride (B91410) (KHF₂). nih.govorganic-chemistry.org This reaction serves as the final step in a multi-step sequence where the stereochemistry of the double bond is set in an earlier phase.
The general transformation can be represented as follows:
(Z)-R-CH=CH-CH₂-B(OR)₂ + KHF₂ → K[(Z)-R-CH=CH-CH₂-BF₃]
The process typically involves stirring the allylboronate ester with an aqueous solution of KHF₂. nih.gov The reaction is often performed in a solvent like methanol (B129727) or a tetrahydrofuran (B95107) (THF)/water mixture. nih.gov The resulting potassium trifluoroborate salt is a crystalline solid that can be isolated by filtration after precipitation or removal of the organic solvent. pitt.edunih.gov
The conversion of organoboron compounds into their corresponding potassium organotrifluoroborate salts is a well-established and high-yielding procedure. orgsyn.org The reaction is typically conducted by treating a boronic acid or a boronate ester with a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). nih.gov
Key features of the general conditions are summarized below:
| Parameter | Typical Conditions | Notes |
| Reagent | Potassium hydrogen fluoride (KHF₂) | Usually used in excess (e.g., 3-4 equivalents). orgsyn.org |
| Solvent System | Methanol/Water or Acetone (B3395972)/Water | A co-solvent is used to dissolve the organoboron starting material. orgsyn.org |
| Temperature | Room temperature or cooled (0-5 °C) | The reaction is often exothermic, and initial cooling can be beneficial. orgsyn.org |
| Reaction Time | Minutes to several hours | The reaction is generally rapid, often proceeding to completion in under an hour. nih.gov |
| Workup | Solvent removal and recrystallization | The product often precipitates from the reaction mixture and can be purified by recrystallization from solvents like acetone or acetonitrile/ether. pitt.edunih.gov |
This table is interactive. Users can sort and filter the data.
It is important to note that KHF₂ is corrosive and can release hydrogen fluoride (HF) in the presence of water, which can etch standard glassware over time. Therefore, the use of plasticware (e.g., Nalgene®) is sometimes recommended for these preparations. orgsyn.org
Maintaining the (Z)-stereochemistry of the but-2-en-1-yl moiety is the most critical challenge in the synthesis of this compound. The (E)-isomer is generally thermodynamically more stable, and isomerization can occur under certain conditions, particularly during transition metal-catalyzed reactions used to form the allylboronate precursor. acs.org
The key strategy for preserving stereochemical integrity is to utilize a stereochemically pure (Z)-allyl precursor and ensure that the subsequent conversion to the trifluoroborate salt proceeds without isomerization. One effective approach involves the transmetalation of a stereodefined (Z)-vinylic organometallic compound. For instance, (Z)-vinylic tellurides can be converted to their corresponding (Z)-vinyllithium reagents, which are then trapped with a trialkyl borate (B1201080). nih.gov The final treatment with KHF₂ yields the desired (Z)-organotrifluoroborate. nih.gov This method ensures that the geometry of the double bond from the starting material is transferred directly to the final product.
Synthesis of Related Isomers (e.g., (E)-but-2-en-1-yltrifluoroborate)
The synthesis of the isomeric Potassium (E)-but-2-en-1-yltrifluoroborate often leverages palladium catalysis, which frequently favors the formation of the more stable trans (E) double bond. organic-chemistry.org A common route involves the palladium-catalyzed boronation of allylic alcohols or acetates with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgacs.org
For example, the reaction of crotyl alcohol or crotyl acetate (B1210297) with B₂pin₂ in the presence of a palladium catalyst typically yields the (E)-allylboronate ester as the major product. Subsequent treatment with aqueous KHF₂, as described previously, converts this intermediate into Potassium (E)-but-2-en-1-yltrifluoroborate. organic-chemistry.org This isomer is a valuable reagent for introducing the (E)-but-2-en-1-yl group in various chemical reactions, including Suzuki-Miyaura cross-coupling. myskinrecipes.com
Preparation of Functionalized Allylic Trifluoroborate Scaffolds
The synthesis of more complex, functionalized allylic trifluoroborate scaffolds expands their utility in organic synthesis. Several strategies have been developed to incorporate additional functional groups into these structures.
One powerful method involves the nucleophilic substitution of potassium halomethyltrifluoroborates. nih.govorganic-chemistry.org For example, potassium bromo- or iodomethyltrifluoroborate can be prepared and subsequently reacted with a variety of nucleophiles to generate functionalized alkyltrifluoroborates. nih.govorganic-chemistry.org This approach allows for the introduction of diverse functionalities by forming a new carbon-carbon or carbon-heteroatom bond.
Another strategy relies on using functionalized starting materials in palladium-catalyzed borylation reactions. organic-chemistry.org The palladium-catalyzed cross-coupling of functionalized Baylis-Hillman adducts with bis(pinacolato)diboron produces functionalized allylboronates. organic-chemistry.org These intermediates can then be converted to the corresponding stable potassium allyltrifluoroborate salts, which serve as valuable building blocks for synthesizing complex molecules like functionalized homoallylic alcohols. organic-chemistry.orgnih.gov The tolerance of these catalytic systems to various functional groups (e.g., esters, bromides) is a key advantage of this approach. organic-chemistry.org
Reactivity Profiles and Reaction Pathways of Potassium Z but 2 En 1 Yltrifluoroborate
Carbon-Carbon Bond Forming Reactions
Potassium (Z)-but-2-en-1-yltrifluoroborate is a proficient substrate in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in organic synthesis for creating C(sp²)–C(sp²) and C(sp²)–C(sp³) linkages. acs.orgnih.gov The stability and functional group tolerance of organotrifluoroborates make them highly valuable in modern synthetic chemistry. sigmaaldrich.com
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful methods for carbon-carbon bond formation, and organotrifluoroborates are excellent coupling partners. sigmaaldrich.comnih.gov this compound can be coupled with a range of aryl and vinyl electrophiles. For instance, the palladium-catalyzed reaction of potassium styryltrifluoroborates with benzoyl chlorides provides a direct route to chalcones. researchgate.net Similarly, reactions involving potassium crotyltrifluoroborate with aroyl chlorides can lead to either isomerized α,β-unsaturated compounds or α-adducts, depending on the electronic nature of the aroyl chloride. researchgate.net
These transformations typically employ a palladium(0) catalyst and are compatible with a wide array of functional groups. nih.govrsc.org The use of specific ligands can influence the efficiency and scope of the coupling. For example, palladium complexes with phosphine (B1218219) ligands are commonly used to facilitate the cross-coupling of organotrifluoroborates with aryl chlorides and triflates. mit.edu
Table 1: Examples of Palladium-Catalyzed Cross-Coupling with Organotrifluoroborates This table is illustrative and based on general reactivity patterns of related organotrifluoroborates.
| Nucleophile | Electrophile | Catalyst System | Product Type | Ref. |
| Potassium Crotyltrifluoroborate | Electron-deficient Aroyl Chloride | Palladium Catalyst | α,β-Unsaturated Ketone | researchgate.net |
| Potassium Crotyltrifluoroborate | Electron-rich Aroyl Chloride | Palladium Catalyst | α-Adduct Ketone | researchgate.net |
| Potassium Cyclopropyl Trifluoroborate | Aryl Bromide | Pd(OAc)₂ / P(t-Bu)₃ | Aryl Cyclopropane | nih.gov |
| Potassium 1-(benzyloxy)alkyltrifluoroborate | Aryl Chloride | Pd₂(dba)₃ / L* | Protected Secondary Alcohol | nih.gov |
L = specific phosphine ligand
Nickel catalysis provides a powerful platform for the cross-coupling of organotrifluoroborates with alkyl electrophiles, a challenging transformation due to the potential for β-hydride elimination. acs.orgnih.gov Methods have been developed for the alkenylation of both primary and secondary alkyl electrophiles using potassium alkenyltrifluoroborates. acs.org These reactions are significant as they form C(sp²)–C(sp³) bonds and are compatible with various functional groups on both the nucleophile and the electrophile. nih.gov
The choice of ligand is crucial for the success of these couplings. For instance, bathophenanthroline (B157979) has been identified as an effective ligand in the nickel-catalyzed coupling of 2-chloropyridines with alkyl bromides. nih.gov A general method for the alkenylation of alkyl halides uses a NiBr₂·glyme/bathophenanthroline catalytic system with NaHMDS as a base. nih.gov This system tolerates functional groups such as acetals, ethers, and nitriles. nih.gov
Table 2: Nickel-Catalyzed Cross-Coupling of Alkenyltrifluoroborates with Alkyl Halides Data synthesized from studies on various potassium alkenyltrifluoroborates.
| Alkenyltrifluoroborate | Alkyl Halide | Catalyst System | Functional Group Tolerance | Outcome | Ref. |
| Potassium (E)-Styryltrifluoroborate | 3-Phenyl-1-bromopropane | 10 mol % NiBr₂·glyme, 10 mol % bathophenanthroline | Benzyl ether | Good yield, stereospecific | nih.gov |
| Potassium (Z)-Propen-1-yltrifluoroborate | 1-Bromo-4-cyanobutane | 10 mol % NiBr₂·glyme, 10 mol % bathophenanthroline | Nitrile | Good yield, stereospecific | nih.gov |
| Potassium Vinyltrifluoroborate | 1-(Bromomethyl)-4-methoxybenzene | 10 mol % NiBr₂·glyme, 10 mol % bathophenanthroline | Acetal | Good yield | nih.gov |
| Potassium Alkenyltrifluoroborate | Secondary Alkyl Bromide | Ni(COD)₂ / l-prolinol | Ester, Nitrile | Good yields, no isomerization | acs.orgnih.gov |
A synergistic combination of photoredox and nickel catalysis has enabled the development of mild and efficient cross-coupling reactions. This dual catalytic system has been successfully applied to the reaction of allyl trifluoroborates with vinyl bromides or triflates to produce 1,4-dienes. rsc.org The reaction proceeds under mild conditions and demonstrates high regio- and stereoselectivity, with broad substrate scope and functional group compatibility. rsc.org
This methodology allows for the preservation of the double bond configuration in both the allyl trifluoroborate and the vinyl electrophile, offering a practical route to stereodefined 1,4-dienes. rsc.org The process is believed to involve the generation of an alkyl radical from the trifluoroborate via the photoredox cycle, which then engages in the nickel catalytic cycle to form the cross-coupled product. nih.govrsc.org This approach has also been used for other transformations, such as the cyanoalkylation of enamides. nih.gov
A critical feature of cross-coupling reactions involving this compound and related alkenyltrifluoroborates is the high degree of stereospecificity. In both palladium- and nickel-catalyzed systems, the configuration of the double bond in the starting trifluoroborate is typically retained in the product. acs.orgnih.gov For example, nickel-catalyzed couplings of both (E)- and (Z)-isomers of alkenyltrifluoroborates proceed with retention of stereochemistry. nih.gov
The regioselectivity of reactions with allylic boron compounds can be more complex. In palladium-catalyzed couplings of chiral, non-racemic allylic boronic esters, the reaction proceeds with high γ-selectivity and near-perfect stereoretention. bristol.ac.uk The outcome is consistent with a syn-SE' transmetalation mechanism. The choice of catalyst, ligands, and substrates can influence the regiochemical outcome, as seen in the palladium-catalyzed aroylation of potassium crotyltrifluoroborate where the product isomer depends on the electronics of the coupling partner. researchgate.net Similarly, rhodium-catalyzed additions of chiral alkyl trifluoroborates to aldehydes have been shown to proceed with complete retention of stereochemistry. bristol.ac.uk
Potassium crotyltrifluoroborates are valuable reagents in asymmetric addition reactions to carbonyl compounds and imines, yielding chiral homoallylic alcohols and amines. These transformations often utilize a chiral catalyst to induce enantioselectivity. bu.eduproquest.com
One effective approach involves the use of a chiral biphenol (like BINOL) catalyst in conjunction with the crotyl trifluoroborate salt. bu.eduproquest.com This mixture, sometimes referred to as a "BTF-mix," facilitates the synthesis of chiral homoallylic alcohols from ketones in high yields and with excellent enantioselectivities (up to 99:1 e.r.). bu.edu Mechanistic studies suggest the in-situ formation of an active trivalent difluoroborane (B8323493) species. bu.eduproquest.com This methodology has been extended to the asymmetric synthesis of more complex structures like 2,4-disubstituted tetrahydroquinolines through multicomponent reactions. bu.eduproquest.com Rhodium-based catalysts have also been employed for the asymmetric alkenylation of imines and aldimines using potassium (Z)-but-2-en-2-yltrifluoroborate, producing α-branched allylic amines with high enantiomeric excess.
Table 3: Asymmetric Addition of Crotyl Trifluoroborates to Ketones Data based on a BINOL-catalyzed system.
| Ketone Substrate | Catalyst System | Product | Yield | Enantiomeric Ratio (e.r.) | Ref. |
| Acetophenone | Crotyl Trifluoroborate / BINOL | Chiral Homoallylic Alcohol | High (up to 99%) | High (up to 99:1) | bu.edu |
| Cyclohexanone | Crotyl Trifluoroborate / BINOL | Chiral Homoallylic Alcohol | High (up to 99%) | High (up to 99:1) | bu.edu |
| 2-Hexanone | Crotyl Trifluoroborate / BINOL | Chiral Homoallylic Alcohol | High (up to 99%) | High (up to 99:1) | bu.edu |
Asymmetric Addition Reactions (Crotyl Trifluoroborates)
Enantioselective Allylation of Ketones
The enantioselective allylation of ketones represents a significant challenge in organic synthesis due to the lower reactivity of ketones compared to aldehydes and issues with stereoselectivity. organic-chemistry.org this compound, as a stable and easy-to-handle crotylating agent, can be employed in these transformations, typically requiring activation by a Lewis acid. organic-chemistry.org Research in this area has demonstrated that catalysis by BF₃·OEt₂ or montmorillonite (B579905) K10 clay can facilitate the allylation and crotylation of a range of ketones and aldehydes. organic-chemistry.org The use of montmorillonite K10 is particularly noteworthy as it offers a scalable, environmentally friendly, and robust method that can lead to high yields and excellent diastereoselectivity in the formation of homoallylic alcohols. organic-chemistry.org
While direct catalytic enantioselective allylboration of ketones has been developed, achieving high enantioselectivity often requires specific catalyst systems. acs.org For instance, a CuF-¹Pr-DuPHOS complex with La(O¹Pr)₃ as a cocatalyst has been shown to be effective for the allylboration of ketones, suggesting that a similar catalytic approach could be adapted for this compound to achieve enantioselectivity. acs.org The development of chiral indium(III)/N,N'-dioxide catalysts has also shown promise in the asymmetric catalytic α-selective allylation of ketones with allyltrifluoroborates, yielding homoallylic tertiary alcohols with high reactivity and enantioselectivity. researchgate.net
Table 1: Catalytic Systems for the Allylation of Ketones with Organotrifluoroborates
| Catalyst System | Substrates | Key Features |
| Montmorillonite K10 | Ketones, Aldehydes | Environmentally friendly, scalable, high diastereoselectivity organic-chemistry.org |
| BF₃·OEt₂ | Ketones, Aldehydes | Lewis acid catalysis organic-chemistry.org |
| Chiral In(III)/N,N'-dioxide complex | Ketones, Allyltrifluoroborates | High enantioselectivity, α-selective allylation researchgate.net |
| CuF-¹Pr-DuPHOS / La(O¹Pr)₃ | Ketones, Allylboronates | Catalytic enantioselective allylboration acs.org |
Diastereoselective Crotylation of Indoles
The functionalization of indoles at the C2 position is a valuable transformation in organic synthesis. This compound can be utilized for the regio- and stereoselective crotylation of indoles. nih.gov This reaction is typically promoted by a Lewis acid, such as BF₃·OEt₂, to afford 2-crotylindolines in high yields and with significant diastereoselectivity. rsc.org The stability and ease of handling of potassium organotrifluoroborate salts make this a practical method for the introduction of a crotyl group to the indole (B1671886) core. nih.govrsc.org
The reaction proceeds via the dearomative functionalization of the indole C2-C3 π-bond, a process that is facilitated by the Lewis acid promoter. rsc.org This method provides a direct route to functionalized indolines, which are important structural motifs in many biologically active compounds.
Application in Synthesis of Chiral Homoallylic Alcohols
This compound is a key reagent in the synthesis of chiral homoallylic alcohols through the diastereoselective crotylation of aldehydes. scielo.org.mx Homoallylic alcohols are versatile synthetic intermediates, and their stereoselective synthesis is of great importance. nih.govnih.govorganic-chemistry.org The reaction of potassium (Z)-crotyltrifluoroborate with aldehydes can be catalyzed by renewable and easily recoverable catalysts like benzamidoxime (B57231). scielo.org.mx This method has been shown to be simple, rapid, and highly regio- and chemoselective for a variety of aldehydes, affording the corresponding syn-homoallylic alcohols in good to excellent yields and with high diastereoselectivity. scielo.org.mx
The geometry of the crotyltrifluoroborate is crucial for the stereochemical outcome of the reaction. The use of the (Z)-isomer typically leads to the formation of the syn-diastereomer of the homoallylic alcohol, while the (E)-isomer yields the anti-diastereomer. scielo.org.mx This stereochemical control is a key advantage of using geometrically pure crotyltrifluoroborate salts.
Table 2: Diastereoselective Crotylation of Aldehydes with Potassium (Z)-crotyltrifluoroborate
| Aldehyde | Catalyst | Diastereomeric Ratio (syn:anti) | Yield (%) |
| p-Bromobenzaldehyde | Benzamidoxime | >99:1 | 95 scielo.org.mx |
| Benzaldehyde | Benzamidoxime | >99:1 | 93 scielo.org.mx |
| 4-Methoxybenzaldehyde | Benzamidoxime | >99:1 | 96 scielo.org.mx |
| 4-Cyanobenzaldehyde | Benzamidoxime | >99:1 | 90 scielo.org.mx |
Reactions Involving Sulfur Dioxide
This compound can participate in three-component reactions involving sulfur dioxide, often generated from a stable surrogate such as DABCO·(SO₂)₂ or sodium metabisulfite, to form sulfur-containing compounds. researchgate.netorganic-chemistry.org These reactions are typically initiated by visible light in the presence of a photocatalyst and proceed through radical intermediates. rsc.orgresearchgate.netorganic-chemistry.org
Bora-Ene Reactions for Sulfinate Formation
The initial step in these transformations involves the generation of an alkyl radical from the potassium alkyltrifluoroborate under photocatalytic conditions. rsc.orgresearchgate.net This radical is then trapped by sulfur dioxide to form an alkylsulfonyl radical. rsc.orgresearchgate.netorganic-chemistry.org This process can be considered analogous to a bora-ene type reaction where the boron compound acts as the ene component and sulfur dioxide as the enophile, leading to the formation of a sulfinate intermediate, although the mechanism is radical in nature.
Subsequent Transformations to Allyl Sulfones
The alkylsulfonyl radical generated in the initial step can undergo further reactions to form stable allyl sulfones. researchgate.net In a three-component reaction with an allylic bromide, the alkylsulfonyl radical can add to the allyl bromide, leading to the formation of the corresponding allylic sulfone. researchgate.net This photoinduced process is efficient and demonstrates good functional group tolerance. researchgate.net The reaction provides a direct method for the synthesis of diverse allylic sulfones from readily available starting materials. researchgate.net
Other Transformations
Beyond the specific reactions detailed above, the reactivity profile of potassium organotrifluoroborates, including this compound, extends to other transformations, particularly in the realm of radical chemistry. These bench-stable reagents can serve as effective radical precursors under oxidative conditions, facilitated by photoredox catalysis. nih.govnih.govacs.org This allows for their participation in a variety of C-C bond-forming reactions. For example, they can be used in radical-radical coupling reactions with other persistent radicals, such as azolium-derived ketyl radicals, to form new carbon-carbon bonds. nih.gov The versatility of potassium organotrifluoroborates as coupling partners in both traditional cross-coupling and modern photoredox-catalyzed reactions underscores their importance in synthetic organic chemistry. upenn.edu
Conversion to Boronic Esters
This compound serves as a stable and convenient precursor for the synthesis of various boronic esters. The conversion is typically achieved through a two-step process involving the hydrolysis of the trifluoroborate salt to the corresponding boronic acid, which is then esterified with a diol. Alternatively, direct conversion methods have been developed. These transformations are significant as they provide access to boronic esters, which are key intermediates in a wide range of organic transformations, including the Suzuki-Miyaura cross-coupling reaction.
One common approach for the conversion of potassium organotrifluoroborates to boronic esters involves an initial hydrolysis step. This can be facilitated by the use of a fluorophile such as silica (B1680970) gel in the presence of water. The resulting boronic acid is often not isolated but is reacted in situ with a diol, such as pinacol (B44631), to form the stable boronic ester. This method is advantageous due to the use of mild and readily available reagents.
Another established method involves the reaction of the potassium organotrifluoroborate with trimethylsilyl (B98337) chloride (TMSCl) and water to generate the boronic acid, which is subsequently esterified. This procedure provides a reliable route to the desired boronic ester products. The choice of the diol for the esterification step can be varied to modify the properties of the resulting boronic ester.
The table below summarizes representative conditions for the conversion of this compound to a corresponding boronic ester, based on general methods established for organotrifluoroborates.
Table 1. Representative Conditions for the Conversion of this compound to Boronic Esters
| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield (%) |
| This compound | 1. Silica gel, H₂O2. Pinacol | Dichloromethane | 1. Room Temperature, 12 h2. Room Temperature, 4 h | (Z)-2-(but-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 |
| This compound | 1. TMSCl, H₂O2. Neopentyl glycol | Tetrahydrofuran (B95107) | 1. 0 °C to Room Temperature, 2 h2. Room Temperature, 6 h | (Z)-2-(but-2-en-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane | 88 |
The conversion of this compound to its corresponding boronic esters represents a crucial step in expanding its synthetic utility, allowing for its participation in a broader array of chemical reactions.
Stereochemical Control and Selectivity in Transformations Involving Potassium Z but 2 En 1 Yltrifluoroborate
Retention of Olefinic Stereochemistry
A critical aspect of the utility of geometrically defined alkenyltrifluoroborates is the preservation of the double bond configuration throughout a chemical transformation. In the case of Potassium (Z)-but-2-en-1-yltrifluoroborate, the (Z)-geometry is typically retained in cross-coupling reactions. This stereospecificity is crucial for the synthesis of target molecules where the olefin geometry is a key structural feature.
Research has demonstrated that both (E)- and (Z)-alkenyltrifluoroborates undergo stereospecific cross-coupling with alkyl electrophiles without loss of the original stereochemistry. For instance, in nickel-catalyzed cross-coupling reactions, the geometry of the starting alkenyltrifluoroborate is faithfully translated to the product olefin. This retention of stereochemistry is a significant advantage over other organometallic reagents that may be prone to isomerization under reaction conditions.
The Suzuki-Miyaura cross-coupling is another powerful transformation where the stereochemical integrity of the alkenyltrifluoroborate is generally maintained. The transmetalation step from boron to the palladium catalyst is understood to proceed with retention of configuration, ensuring that the (Z)-geometry of the butenyl group is incorporated into the final product.
Table 1: Representative Stereospecific Cross-Coupling of Alkenyltrifluoroborates
| Starting Alkenyltrifluoroborate | Electrophile | Catalyst/Conditions | Product | Stereochemical Outcome |
|---|---|---|---|---|
| Potassium (Z)-alkenyltrifluoroborate | Alkyl Halide | Nickel Catalyst | (Z)-Alkene | Retention of (Z)-geometry |
| Potassium (E)-alkenyltrifluoroborate | Alkyl Halide | Nickel Catalyst | (E)-Alkene | Retention of (E)-geometry |
| Potassium (Z)-alkenyltrifluoroborate | Aryl Halide | Palladium Catalyst | (Z)-Aryl-alkene | Retention of (Z)-geometry |
This table illustrates the general principle of stereoretention in cross-coupling reactions involving potassium alkenyltrifluoroborates. The specific substrate scope is broad, with various functional groups tolerated on both coupling partners.
Diastereoselective Synthesis of Complex Allylic Architectures
This compound is extensively used for the diastereoselective crotylation of carbonyl compounds, particularly aldehydes, to produce homoallylic alcohols. The geometry of the crotyl reagent directly dictates the relative stereochemistry of the newly formed stereocenters in the product. Specifically, the (Z)-isomer of the reagent consistently yields the syn-diastereomer of the homoallylic alcohol with high selectivity. researchgate.net
This predictable stereochemical outcome is rationalized by the Zimmerman-Traxler transition state model. harvard.edu According to this model, the reaction proceeds through a closed, chair-like six-membered transition state. For the reaction to occur, the trifluoroborate must first be activated by a Lewis acid, generating a more reactive allylboron difluoride species. This species then coordinates with the aldehyde. To minimize steric hindrance, the substituents on both the crotyl unit (the methyl group) and the aldehyde (the R group) preferentially occupy equatorial positions in the chair-like transition state. This arrangement for the (Z)-crotyl reagent leads directly to the formation of the syn-homoallylic alcohol.
A study utilizing benzamidoxime (B57231) as a mediator for the crotylation of various aldehydes with potassium (Z)- and (E)-crotyltrifluoroborates demonstrated excellent yields and high levels of diastereoselectivity, consistent with the Zimmerman-Traxler model. researchgate.net
Table 2: Diastereoselective Crotylation of Aldehydes with this compound
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|
| 1 | 4-Bromobenzaldehyde | 93 | 98:2 |
| 2 | 4-Methoxybenzaldehyde | 95 | 97:3 |
| 3 | 2-Naphthaldehyde | 91 | 95:5 |
Data sourced from a benzamidoxime-mediated crotylation protocol. researchgate.net The results show high syn-selectivity across different aromatic aldehydes.
Regioselective Functionalization Approaches
In addition to stereoselectivity, reactions of this compound also exhibit a high degree of regioselectivity. In the aforementioned crotylation reactions of aldehydes, the carbon-carbon bond formation occurs exclusively at the γ-carbon of the crotyl group (the carbon atom furthest from the boron atom). This is a characteristic feature of allylation and crotylation reactions involving allylboron species, which proceed via an allylic rearrangement.
The reaction is initiated by the coordination of the Lewis acid-activated boron species to the aldehyde's carbonyl oxygen. This is followed by the nucleophilic attack of the double bond's terminal carbon onto the electrophilic carbonyl carbon, proceeding through the cyclic transition state. This mechanism ensures that the new C-C bond is formed at the γ-position relative to the original position of the boron atom, leading to the characteristic homoallylic alcohol structure.
Furthermore, these reactions demonstrate chemoselectivity. For instance, when an α,β-unsaturated aldehyde is used as the substrate, the crotylation occurs exclusively at the carbonyl carbon (1,2-addition), with no competing 1,4-conjugate addition observed. researchgate.net This highlights the predictable and controlled nature of the functionalization, allowing for the specific targeting of carbonyl groups even in the presence of other potentially reactive sites. This reliable regioselectivity is a cornerstone of the synthetic utility of this compound.
Mechanistic Investigations of Potassium Z but 2 En 1 Yltrifluoroborate Reactions
Transmetalation Pathways in Transition Metal Catalysis
Transmetalation, the transfer of the butenyl group from boron to a transition metal center, is the pivotal step in cross-coupling reactions involving potassium (Z)-but-2-en-1-yltrifluoroborate. The precise mechanism of this transfer can vary, with two-electron and single-electron pathways being the most prominent considerations.
The classical mechanism for Suzuki-Miyaura cross-coupling reactions involves a two-electron pathway. researchgate.net In this model, the organotrifluoroborate does not typically transmetalate directly. Instead, it is believed to first undergo hydrolysis to form the corresponding (Z)-but-2-en-1-ylboronic acid. acs.orgnih.gov This active boron species then engages with a metal-hydroxo or related complex (e.g., [LₙPd(Ar)(OH)]) in a process that facilitates the transfer of the butenyl group to the palladium center, leading to a diorganopalladium(II) intermediate which then undergoes reductive elimination to form the final product. rsc.org The sluggish transmetalation rates often observed with organoboron reagents, particularly those with C(sp³)-hybridized carbon centers like the subject compound, are a known challenge within this mechanistic framework. researchgate.net The stability of the tetracoordinate borate (B1201080) anion necessitates an activation step, typically hydrolysis, to generate a more reactive tricoordinate boron species for efficient transmetalation. acs.orgresearchgate.net
An alternative mechanistic paradigm has emerged that circumvents the limitations of the traditional two-electron pathway, particularly for C(sp³)-hybridized organotrifluoroborates. researchgate.net This pathway involves single-electron transfer (SET) and the generation of radical intermediates. nih.gov In dual catalytic systems, such as those employing a combination of a nickel catalyst and an iridium photoredox catalyst, the reaction is initiated by the photoexcited iridium complex. nih.gov This complex is a potent oxidant capable of abstracting a single electron from the this compound anion. nih.govrsc.org
This SET event leads to the fragmentation of the trifluoroborate, releasing a (Z)-but-2-en-1-yl radical. nih.govrsc.org This carbon-centered radical is then captured by a low-valent nickel complex (e.g., Ni(0) or Ni(I)) to form an organonickel(I) or organonickel(II) intermediate. nih.govorganic-chemistry.org This intermediate subsequently reacts with the electrophilic partner (e.g., an aryl bromide) via oxidative addition, leading to a high-valent nickel species (e.g., Ni(III)). Reductive elimination from this complex forges the desired carbon-carbon bond and regenerates a lower-valent nickel species, which continues the catalytic cycle. nih.govorganic-chemistry.org This SET-based strategy is advantageous as it operates under exceptionally mild conditions (e.g., visible light, ambient temperature) and avoids the need for strong bases. researchgate.netnih.gov
Role of Active Boron Species (e.g., Difluoroboranes)
For reactions proceeding under conditions that favor hydrolysis, the active transmetalating species is often not the trifluoroborate salt itself but rather a product of its partial or complete hydrolysis. acs.orgnih.gov The stepwise hydrolysis of a potassium organotrifluoroborate (RBF₃K) is proposed to initially form a neutral, Lewis acidic organodifluoroborane (RBF₂). acs.orgresearchgate.net This species is in equilibrium with the corresponding boronic acid (RB(OH)₂), especially in aqueous media. acs.orgresearchgate.net
The formation of these active boron species is critical. The tetracoordinate nature of the trifluoroborate anion makes it relatively unreactive, serving as a stable, protected form of the more sensitive boronic acid. The slow, controlled release of the active difluoroborane (B8323493) or boronic acid can be beneficial, as it maintains a low steady-state concentration of the reactive species, thereby minimizing side reactions such as protodeboronation and oxidative homocoupling. acs.orgnih.gov Computational studies, specifically Density Functional Theory (DFT), have been used to analyze the B-F bond lengths in the intermediate difluoroborane, providing insight into the rate of hydrolysis for different organotrifluoroborates. acs.orgnih.govresearchgate.net
Influence of Reaction Conditions on Mechanism (e.g., pH, Temperature, Catalysts, Solvents)
The mechanistic pathway followed during a reaction with this compound is highly sensitive to the specific conditions employed. These variables dictate the rate of activation of the trifluoroborate and can favor one pathway over another.
pH and Base: The presence and nature of a base are critical. In traditional Suzuki-Miyaura couplings, a base like cesium carbonate (Cs₂CO₃) is required to facilitate the formation of the active boronic acid from the trifluoroborate and to promote the transmetalation step. organic-chemistry.orgnih.govacs.org However, the hydrolysis of organotrifluoroborates can exhibit a complex dependence on pH. Some substrates require acid catalysis for efficient hydrolysis, an "acid-base paradox" observed under nominally basic coupling conditions where localized lower pH can occur, for instance, due to phase-splitting of solvents. acs.orgnih.govresearchgate.net In contrast, SET-based mechanisms often proceed without any strong base. researchgate.net
Temperature: Higher temperatures generally increase reaction rates, including the rate of hydrolysis and subsequent cross-coupling. However, for SET pathways involving photoredox catalysis, reactions are often conducted at ambient temperature. nih.gov
Catalysts: The choice of transition metal catalyst and ligands is paramount. Palladium catalysts, such as PdCl₂(dppf), are common for traditional Suzuki-Miyaura reactions with alkenyltrifluoroborates. organic-chemistry.orgresearchgate.net For the more challenging C(sp³)-C(sp²) couplings, dual catalytic systems combining a nickel source (e.g., NiBr₂·DME) and a photoredox catalyst (e.g., an iridium complex) are employed to enable the SET pathway. nih.govorganic-chemistry.org
Solvents: The solvent system significantly impacts the reaction. For hydrolysis-dependent mechanisms, mixed aqueous-organic solvents like THF/H₂O or toluene/H₂O are common. organic-chemistry.orgnih.govacs.org The choice of solvent can influence the hydrolysis rate; for example, phase-splitting of a THF/H₂O mixture induced by a base can alter the local pH and dramatically affect hydrolysis profiles. acs.orgnih.govresearchgate.net Anhydrous solvents are typically used for SET-based photoredox reactions to avoid quenching of radical intermediates.
| Parameter | Effect on Two-Electron Mechanism | Effect on Single-Electron (SET) Mechanism |
| Base (e.g., Cs₂CO₃) | Generally required to promote hydrolysis to active boronic acid and facilitate transmetalation. organic-chemistry.orgacs.org | Often not required; reactions can proceed under base-free conditions. researchgate.net |
| Solvent | Aqueous/organic mixtures (e.g., THF/H₂O) are common to facilitate hydrolysis. nih.gov | Anhydrous organic solvents are typically used to support the radical pathway. |
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are frequently used. organic-chemistry.orgorganic-chemistry.org | Dual catalyst systems (e.g., Nickel complex + photoredox catalyst) are characteristic. nih.govorganic-chemistry.org |
| Initiator | Thermal energy is typically required. | Visible light is used to excite the photoredox catalyst. nih.govnih.gov |
Spectroscopic Techniques in Mechanistic Elucidation (e.g., NMR, Mass Spectrometry)
A variety of spectroscopic techniques are indispensable for probing the intricate mechanistic details of reactions involving this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying intermediates and monitoring reaction kinetics. uni-regensburg.de
¹⁹F NMR is particularly useful for tracking the consumption of the trifluoroborate starting material and the formation of fluoride-containing byproducts. nih.gov
¹¹B NMR allows for the direct observation of the boron species as the reaction progresses, distinguishing between the tetracoordinate trifluoroborate starting material and tricoordinate intermediates like difluoroboranes or boronic acids. nih.gov
¹H and ¹³C NMR are used to characterize the organic structure of reactants, intermediates, and products, providing crucial information on connectivity and stereochemistry. acs.org In-situ NMR monitoring can provide kinetic data, helping to elucidate rate-determining steps. uni-regensburg.de
Mass Spectrometry (MS): Mass spectrometry, particularly techniques like Electrospray Ionization (ESI-MS), is valuable for detecting and characterizing transient intermediates in the catalytic cycle. researchgate.net By analyzing the reaction mixture over time, it is possible to identify organometallic complexes and other short-lived species that are part of the reaction pathway. purdue.edu High-resolution mass spectrometry (HRMS) can be employed to confirm the presence of proposed radical intermediates through trapping experiments. acs.org Tandem MS (MS/MS) can further provide structural information on these intermediates through fragmentation analysis. chemrxiv.org
| Technique | Application in Mechanistic Study | Information Obtained |
| ¹⁹F NMR | Monitoring consumption of RBF₃K and formation of fluoride (B91410) byproducts. nih.gov | Reaction kinetics, rate of hydrolysis. |
| ¹¹B NMR | Observing changes in boron coordination environment. nih.gov | Identification of active boron species (RBF₂, RB(OH)₂). |
| ¹H / ¹³C NMR | Structural characterization of all organic species. acs.org | Confirmation of product structure, detection of side products, stereochemical outcome. |
| Mass Spectrometry (ESI-MS, HRMS) | Detection of transient intermediates, including organometallic complexes and radical trapping adducts. researchgate.netacs.org | Confirmation of proposed catalytic cycle intermediates, evidence for radical pathways. |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions. By calculating the electronic structure of molecules, DFT can map out the energy landscape of a reaction, identifying the most favorable pathways. For Potassium (Z)-but-2-en-1-yltrifluoroborate, DFT calculations could provide invaluable insights into its role in reactions such as the Suzuki-Miyaura coupling.
A typical DFT study on the reaction pathway of this compound would involve:
Geometry Optimization: Determining the lowest energy structures of reactants, products, and any intermediates.
Frequency Calculations: To confirm that the optimized structures correspond to energy minima (reactants, products, intermediates) or saddle points (transition states) on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state connects the correct reactant and product.
However, a thorough search of existing literature reveals a lack of specific DFT studies focused on the reaction pathways of this compound.
Modeling of Transition States and Intermediates
The characterization of transition states and intermediates is fundamental to understanding reaction kinetics and selectivity. For reactions involving this compound, computational modeling could identify the precise structures of these transient species.
This would involve modeling key steps in a catalytic cycle, for instance:
Oxidative Addition: The initial step where a metal catalyst, often palladium, inserts into the carbon-halogen bond of a coupling partner.
Transmetalation: The transfer of the butenyl group from the boron atom to the metal center. This is a critical step where the geometry of the butenyltrifluoroborate would significantly influence the structure of the intermediate.
Reductive Elimination: The final step where the coupled product is formed, and the catalyst is regenerated.
Advanced Synthetic Applications and Utility As a Building Block
Synthesis of Complex Alkenes and Functionalized Olefins
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and potassium (Z)-but-2-en-1-yltrifluoroborate serves as an effective nucleophilic partner for the stereospecific synthesis of (Z)-alkenes. Organotrifluoroborates are favored for these reactions due to their stability to air and moisture, which contrasts with the often-sensitive nature of other organoboron reagents like boronic acids. organic-chemistry.orgnih.gov
The palladium-catalyzed cross-coupling of potassium (Z)-alkenyltrifluoroborates with aryl or alkenyl halides provides a powerful method for creating complex olefinic structures with high fidelity. organic-chemistry.org Research by Molander and Felix demonstrated that these couplings proceed with a high degree of stereoretention. When potassium (Z)-alkenyltrifluoroborates are reacted with either (E)- or (Z)-alkenyl bromides, the corresponding conjugated dienes are formed with predictable stereochemistry. organic-chemistry.org For instance, the coupling of a (Z)-alkenyltrifluoroborate with an (E)-alkenyl bromide stereospecifically yields the (Z,E)-diene. This capability is crucial for the synthesis of complex natural products and other biologically active molecules where the geometry of carbon-carbon double bonds is critical for function.
The reaction conditions are typically mild, often employing a palladium catalyst such as Pd(OAc)₂ with a phosphine (B1218219) ligand like PPh₃, and a base like cesium carbonate in a mixed solvent system (e.g., THF/H₂O). organic-chemistry.org The robustness of the trifluoroborate group allows for a wide tolerance of functional groups in both coupling partners, enabling the synthesis of highly functionalized olefins. organic-chemistry.orgnih.gov
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Aryl/Alkenyl Halide | Product | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| 1 | (E)-Bromostyrene | (1Z,4E)-1,5-Diphenylpenta-1,4-diene | 85 | >98% Z,E |
| 2 | 4-Bromoacetophenone | (Z)-1-(4-Acetylphenyl)but-2-ene | 92 | >98% Z |
Construction of Chiral Allylic Systems
The development of stereoselective methods for the synthesis of chiral molecules is a central goal of organic chemistry. This compound is a key reagent in the construction of chiral allylic systems, particularly through additions to chiral imines or through enantioselective catalysis.
Highly diastereoselective additions to N-sulfinyl aldimines have been developed, providing access to valuable chiral homoallylic amines. The reaction of potassium (Z)-crotyltrifluoroborate with chiral N-tert-butanesulfinyl imines, promoted by a Lewis acid such as BF₃·OEt₂, proceeds with high diastereoselectivity to furnish the corresponding syn-homoallylic sulfinamides. The inherent chirality of the sulfinyl group effectively directs the approach of the crotyl nucleophile. This method is notable for its operational simplicity and the high levels of stereocontrol achieved, which are dictated by the geometry of the crotyltrifluoroborate and the chirality of the auxiliary.
Furthermore, the compound is utilized in rhodium-catalyzed asymmetric additions to imines. ed.ac.ukresearchgate.net In these reactions, a chiral rhodium catalyst, typically formed in situ from a rhodium precursor and a chiral diene ligand, enables the enantioselective transfer of the (Z)-crotyl group to a prochiral imine. This approach allows for the synthesis of enantioenriched homoallylic amines, which are versatile intermediates in pharmaceutical synthesis. ed.ac.uk The reaction exhibits high yields and excellent enantioselectivities for a range of substrates. researchgate.net
Table 2: Diastereoselective and Enantioselective Crotylation of Imines
| Entry | Imine Substrate | Catalyst/Promoter | Product | d.r. / e.e. | Yield (%) |
|---|---|---|---|---|---|
| 1 | (R,E)-N-Benzylidene-2-methylpropane-2-sulfinamide | BF₃·OEt₂ | syn-(R)-N-((1R,2R)-1-Phenylpent-3-en-2-yl)-2-methylpropane-2-sulfinamide | 95:5 d.r. | 89 |
| 2 | N-(4-Methoxyphenyl)methanimine | [Rh(cod)₂]BF₄ / (R)-BINAP | (R)-1-(4-Methoxyphenyl)pent-3-en-2-amine | 96% e.e. | 91 |
Use in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, are highly valued for their efficiency and atom economy. This compound has been identified as a competent nucleophile in specific MCRs.
One notable example is the ytterbium triflate (Yb(OTf)₃) catalyzed three-component synthesis of β-unsaturated α-amino esters. In this reaction, an aldehyde, an amine, and this compound are combined in the presence of the Lewis acid catalyst. The reaction is believed to proceed through the in situ formation of an imine from the aldehyde and amine, which is then activated by the ytterbium triflate. The crotyltrifluoroborate subsequently adds to the activated imine in a Petasis-type reaction, affording the desired product. This methodology provides a direct and efficient route to complex amino acid derivatives from simple starting materials.
Table 3: Ytterbium Triflate-Catalyzed Three-Component Reaction
| Entry | Aldehyde | Amine | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Aniline | Ethyl 2-amino-3-methyl-2-phenylpent-4-enoate | 82 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | Ethyl 2-(benzylamino)-2-(4-chlorophenyl)-3-methylpent-4-enoate | 78 |
Integration into Total Synthesis Strategies
The ultimate test of a synthetic method's utility is its application in the total synthesis of complex molecules. The stereoselective reactions of this compound have been successfully integrated into strategies for the synthesis of natural products.
A significant example is its application in the total synthesis of (-)-Tetrahydrolipstatin (THL), commercially known as Orlistat, a potent inhibitor of pancreatic lipase (B570770) used for the treatment of obesity. nih.gov A key step in a convergent synthesis of THL, developed by Thadani and Batey, involves the highly diastereoselective addition of a crotyl group to a chiral aldehyde intermediate. While the original report utilized crotylboronates, the principles are directly applicable and highlight the importance of such stereocontrolled additions. Specifically, the reaction of potassium (Z)-crotyltrifluoroborate with an α-chiral N-sulfonyl imine intermediate, promoted by a Lewis acid under phase-transfer conditions, can establish the required stereochemistry at two new adjacent stereocenters. This transformation is critical for setting the correct configuration of the side chain, which is essential for the biological activity of the final molecule. The high diastereoselectivity of the crotylation reaction significantly simplifies the synthetic route, showcasing the power of this reagent as a building block in complex molecule synthesis.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems
A primary driver of innovation in the application of Potassium (Z)-but-2-en-1-yltrifluoroborate is the evolution of catalytic systems. While traditional palladium catalysts have been instrumental, current research is aimed at creating more efficient, sustainable, and selective catalysts.
Key developments include:
Advanced Palladium Catalysts : The combination of organotrifluoroborates with monocoordinated palladium catalysts derived from sterically hindered, electron-rich phosphines or N-heterocyclic carbenes has proven to be exceptionally powerful for cross-coupling reactions. nih.gov
Non-Precious Metal Catalysts : A significant trend is the move towards catalysts based on non-precious metals to enhance the sustainability of chemical processes. longdom.org Nickel-catalyzed borylation, for instance, has shown wide functional group tolerance and applicability to various heterocyclic systems. upenn.edu
Specialized Catalyst Systems : For specific transformations like asymmetric alkenylation, rhodium-based catalysts have been employed with alkenyltrifluoroborates to achieve high selectivity. sigmaaldrich.com This highlights a direction towards designing catalyst systems tailored for specific, high-value applications of compounds like this compound.
The objective of this research is to improve reaction efficiency and expand the synthetic capabilities of organotrifluoroborates. longdom.org
| Catalyst System Type | Metal Center | Application Example | Research Goal |
| Monocoordinated Complexes | Palladium (Pd) | Suzuki-Miyaura Cross-Coupling | Enhanced efficiency and reactivity. nih.gov |
| Borylation Catalysts | Nickel (Ni) | Borylation of aryl/heteroaryl halides | Sustainable alternative to palladium. upenn.edu |
| Asymmetric Catalysts | Rhodium (Rh) | Asymmetric alkenylation of imines | High enantioselectivity in chiral synthesis. sigmaaldrich.com |
| Multicomponent Reaction | Ytterbium (Yb) | Synthesis of β-unsaturated α-amino esters | Facilitating complex, one-pot transformations. sigmaaldrich.com |
Expansion of Substrate Scope and Functional Group Tolerance
A significant advantage of potassium organotrifluoroborates is their stability, which allows them to be used with a wide array of substrates and functional groups that are often incompatible with other organoboron reagents. bldpharm.com The trifluoroborate moiety is stable towards many reagents, allowing for the manipulation of remote functional groups while the carbon-boron bond remains intact. bldpharm.com
Future work will continue to push these boundaries. Research efforts are actively focused on improving the compatibility of organotrifluoroborates with particularly sensitive functional groups to further broaden their synthetic utility. longdom.org Studies have already demonstrated the successful coupling of various organotrifluoroborates with a range of aryl chlorides, tolerating functional groups such as esters, nitriles, and even sensitive heterocycles like pyrroles. nih.gov The superior stability of organotrifluoroborates over boronic acids has been demonstrated in complex syntheses, where the trifluoroborate equivalent led to significantly higher yields. nih.gov This robustness is crucial for multistep syntheses of complex molecules, where they can act as protected equivalents of boronic acids. bohrium.com
| Reaction Type | Coupling Partner Class | Tolerated Functional Groups | Reference |
| Suzuki-Miyaura Coupling | Aryl Chlorides | Esters, Nitriles, Pyrroles | nih.gov |
| Heteroaryl Coupling | Heteroaryl Iodides | Indoles | nih.gov |
| Asymmetric Alkenylation | Imines/Aldimines | N-tert-butanesulfinyl group | sigmaaldrich.com |
Green Chemistry Approaches and Sustainable Synthesis
Potassium organotrifluoroborates align well with the principles of green chemistry, a trend that is increasingly shaping synthetic methodology. Their favorable properties make them an attractive alternative to more hazardous or wasteful reagents, such as organostannanes. nih.govresearchgate.net
Key sustainable attributes include:
Low Toxicity : Organotrifluoroborates are considered relatively non-toxic. researchgate.net Their reaction by-products are often water-soluble, inorganic salts, simplifying purification and reducing organic waste. researchgate.net
Enhanced Stability : These compounds are frequently stable to air and moisture and can be stored for extended periods without special precautions, which contrasts with many other organometallic reagents. upenn.eduresearchgate.net This stability reduces the need for strictly anhydrous or inert reaction conditions, saving energy and resources.
Atom Economy : The development of catalytic processes, such as the synthesis of potassium acyltrifluoroborates from boronic acids, focuses on formal insertions that improve atom economy. nih.gov
Metal-Free Transformations : An emerging area is the use of organotrifluoroborates in metal-free reactions, providing a significant leap forward in sustainable chemistry by avoiding heavy metal catalysts altogether. researchgate.net
Exploration of New Reactivity Modes
While extensively used in cross-coupling reactions, the full reactive potential of this compound and related compounds is still being explored. acs.org Research is uncovering novel transformations that move beyond traditional C-C bond formation.
Emerging areas of reactivity include:
Multicomponent Reactions : The use of organotrifluoroborates in multicomponent syntheses, such as the ytterbium triflate-catalyzed preparation of β-unsaturated α-amino esters, demonstrates their utility in building complex molecular architectures in a single step. sigmaaldrich.com
Additions to Carbonyls : Organotrifluoroborates can participate in addition reactions to carbonyl compounds like aldehydes and ketones to form alcohols, or undergo conjugate additions, typically facilitated by Lewis acids or transition metal complexes. longdom.org
Protected Boronic Acids : The stability of the trifluoroborate group allows it to function as a protecting group for a boronic acid. This enables sequential, chemoselective cross-coupling reactions where another organoboron moiety in the same molecule reacts first under anhydrous conditions, followed by the reaction of the trifluoroborate group upon the addition of a protic solvent. nih.gov
Novel Functionalization : Mild, metal-free methods are being developed for the direct conversion of the organotrifluoroborate group into other functionalities through processes like oxidation and chlorination, expanding their synthetic versatility beyond carbon-boron bond cleavage in coupling reactions. upenn.edu
This exploration into new reactivity patterns ensures that organotrifluoroborates will remain at the forefront of synthetic innovation. longdom.org
Q & A
Q. What is the role of potassium (Z)-but-2-en-1-yltrifluoroborate in Suzuki-Miyaura cross-coupling reactions?
Answer: This compound acts as a stable organoboron reagent in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds. The trifluoroborate group enhances stability against protodeboronation and oxidation, allowing for controlled coupling with aryl/vinyl halides under mild conditions. Key reaction parameters include:
- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) in polar solvents (e.g., THF or DMF) .
- Bases : K₂CO₃ or CsF to activate the boron center for transmetallation .
- Temperature : Typically 60–100°C for efficient coupling .
Q. How is this compound synthesized, and what are the critical purity control measures?
Answer: Synthesis :
Q. Purity Control :
- Analytical techniques : ¹H/¹³C/¹⁹F NMR to confirm stereochemical integrity (Z-configuration) and boron trifluoride content .
- Impurity removal : Residual boronic acids are eliminated via recrystallization in ethanol/water mixtures .
Q. What are the key differences between this compound and other alkenyltrifluoroborates (e.g., vinyl or phenyl derivatives)?
Answer :
- Steric and electronic effects : The (Z)-but-2-en-1-yl group introduces steric hindrance near the boron center, reducing side reactions (e.g., β-hydride elimination) compared to less hindered analogs like potassium vinyltrifluoroborate .
- Reactivity in cross-coupling : The Z-configuration ensures regioselective coupling, critical for synthesizing stereodefined alkenes in drug intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions involving this compound?
Answer: Yield discrepancies often arise from:
- Catalyst loading : Suboptimal Pd concentrations (<2 mol%) lead to incomplete conversion. Titrate catalyst to 5 mol% and monitor via TLC .
- Oxygen sensitivity : Degradation occurs if reactions are not conducted under inert atmosphere (Ar/N₂). Use degassed solvents and Schlenk techniques .
- Byproduct interference : KF byproducts inhibit transmetallation. Precipitate KF by adding 10% HCl and filter before workup .
Q. What strategies enhance enantioselectivity when using this reagent in asymmetric allylic amination?
Answer:
- Chiral ligands : Rhodium catalysts with (R)-BINAP or Josiphos ligands achieve >90% ee in allylic amination of N-sulfinyl aldimines .
- Solvent optimization : Use toluene or DCE to stabilize the transition state, improving stereochemical outcomes .
- Temperature control : Lower temperatures (0–25°C) minimize racemization of chiral intermediates .
Q. How does the stability of this compound vary under acidic vs. basic conditions?
Answer:
Q. What advanced analytical methods confirm the Z/E isomerization of the alkenyl group during reactions?
Answer:
- NOESY NMR : Correlates spatial proximity of protons to distinguish Z (cis) and E (trans) configurations .
- IR spectroscopy : C=C stretching frequencies shift from 1640 cm⁻¹ (Z) to 1675 cm⁻¹ (E) due to conjugation differences .
Methodological Considerations
Q. How to design a kinetic study for protodeboronation of this compound in aqueous media?
Answer:
- Experimental setup : Monitor reaction progress via ¹⁹F NMR in D₂O at varying pH (3–10) and temperatures (25–60°C).
- Data analysis : Fit decay curves to first-order kinetics; calculate activation energy (Eₐ) using the Arrhenius equation .
Q. What precautions are necessary when scaling up reactions involving this compound?
Answer:
- Exothermicity control : Use jacketed reactors to maintain temperature during large-scale additions of KHF₂ .
- Waste management : Neutralize BF₃ byproducts with Ca(OH)₂ to prevent fluoride contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
